N-o-Fluorophenylglycine

Description

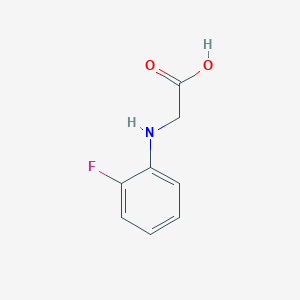

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluoroanilino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c9-6-3-1-2-4-7(6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJRLZZBUWJOGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NCC(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50409125 |

Source

|

| Record name | N-o-Fluorophenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5319-42-6 |

Source

|

| Record name | N-o-Fluorophenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-FLUOROANILINO)ACETIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-o-Fluorophenylglycine: A Technical Guide to its Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and applications of N-ortho-Fluorophenylglycine. The introduction of fluorine into amino acid structures is a key strategy in modern drug design, enabling the fine-tuning of molecular properties to enhance efficacy, metabolic stability, and bioavailability.[1][2][3] N-o-Fluorophenylglycine, as part of the broader class of fluorinated amino acids, serves as a critical building block in the synthesis of novel therapeutics.[1]

This document details the compound's physicochemical and spectroscopic properties, crystallographic data, and its role in medicinal chemistry. Detailed experimental protocols and workflow visualizations are provided to support practical application in research and development.

Chemical Structure and Identification

o-Fluorophenylglycine is a non-proteinogenic amino acid characterized by a fluorine atom at the ortho position of the phenyl ring attached to the alpha-carbon of glycine. This substitution imparts unique electronic properties that influence its chemical behavior and biological activity.

-

IUPAC Name: 2-amino-2-(2-fluorophenyl)acetic acid

-

Synonyms: 2-Fluorophenylglycine, DL-2-(o-fluorophenyl)glycine

-

CAS Number: 84145-28-8 (for DL-racemic form)[4]

-

Molecular Formula: C₈H₈FNO₂[4]

-

Molecular Weight: 169.16 g/mol [4]

Structural Identifiers:

-

InChI: InChI=1S/C8H8FNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)[4]

-

InChIKey: CGNMJIBUVDGMIY-UHFFFAOYSA-N[4]

-

SMILES: C1=CC=C(C(=C1)F)C(C(=O)O)N

Physicochemical Properties

The physicochemical properties of fluorophenylglycine isomers are critical for their application in drug design. The introduction of fluorine can significantly alter properties such as lipophilicity and acidity (pKa) compared to the parent phenylglycine molecule.[3] Quantitative data for fluorophenylglycine isomers are summarized below.

| Property | Value | Compound | Reference |

| Molecular Weight | 169.15 g/mol | D-(-)-4-Fluorophenylglycine | [5] |

| 169.16 g/mol | 4-Fluorophenylglycine | [6] | |

| 169.16 g/mol | DL-2-(o-fluorophenyl)glycine | [4] | |

| Melting Point | ≥300 °C (lit.) | 4-Fluorophenylglycine | [6] |

| Boiling Point | 289.9±30.0 °C (Predicted) | 4-Fluorophenylglycine | [6] |

| Density | 1.347±0.06 g/cm³ (Predicted) | 4-Fluorophenylglycine | [6] |

| pKa | 1.90±0.10 (Predicted) | 4-Fluorophenylglycine | [6] |

| Appearance | White to off-white solid | 4-Fluorophenylglycine | [7] |

| Pale yellow powder | 4-Fluorophenylglycine | [6] | |

| Solubility | Soluble in polar solvents (water, alcohols) | 4-Fluorophenylglycine | [7] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of this compound.

IR spectroscopy provides information about the functional groups present in the molecule.[8][9] For an amino acid like o-Fluorophenylglycine, characteristic absorptions are expected for the amine (N-H), carboxylic acid (O-H and C=O), and the fluorinated aromatic ring.

Characteristic IR Absorptions for Phenylglycine Derivatives:

| Functional Group | Absorption Range (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2800-3500 | Very strong and broad band. |

| N-H Stretch (Amine) | 3300-3500 | Medium to weak, can be obscured by O-H. |

| C-H Stretch (Aromatic) | 3000-3100 | Medium to weak, sharp peaks.[8][10] |

| C-H Stretch (Aliphatic, α-H) | 2850-3000 | Medium to weak.[10] |

| C=O Stretch (Carboxylic Acid) | 1700-1725 | Strong, sharp "stake-shaped" band. |

| C=C Stretch (Aromatic) | 1400-1600 | Multiple medium to weak sharp bands.[8] |

| C-F Stretch (Aryl Fluoride) | 1100-1400 | Strong absorption. |

An ATR-IR spectrum is available for DL-2-(o-fluorophenyl)glycine in the SpectraBase database.[4]

NMR spectroscopy is a powerful tool for determining the detailed molecular structure.[11] For o-Fluorophenylglycine, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the alpha-proton, and the amine protons. The coupling between the fluorine atom and the adjacent aromatic protons is a key diagnostic feature.

¹³C NMR: The carbon NMR provides information on all unique carbon atoms in the molecule. The carbon atoms of the phenyl ring will show splitting due to coupling with the fluorine atom (¹JCF, ²JCF, etc.). The carboxyl and alpha-carbon signals are also characteristic. For α-glycine, the carboxyl carbon resonance is at 176.45 ppm.[11]

¹⁹F NMR: The fluorine NMR spectrum is highly sensitive and provides a distinct signal for the fluorine atom, with its chemical shift being indicative of the electronic environment. 4-Fluorophenylglycine has been used as a ¹⁹F NMR label for structural analysis of peptides.[12]

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, confirming its identity.[13][14][15][16] For this compound (C₈H₈FNO₂), the expected exact mass is 169.0539 g/mol .[4] High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation pattern in MS/MS experiments would typically involve the loss of water (H₂O), formic acid (HCOOH), or the amino group (NH₃).

Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. While specific crystal structure data for the ortho-isomer was not found in the provided search results, a study on fluorinated phosphonic acid analogues of phenylglycine highlights the use of this technique for structural characterization.[17] For such compounds, the analysis reveals details about bond lengths, angles, and intermolecular interactions like hydrogen bonding, which are crucial for understanding their behavior in biological systems.[17][18]

Synthesis and Experimental Protocols

Fluorinated phenylglycines can be synthesized through various methods. One common approach is a variation of the Strecker synthesis, starting from the corresponding fluorobenzaldehyde.

This protocol is a generalized procedure based on standard methods for α-amino acid synthesis.

Materials:

-

2-Fluorobenzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Ammonia solution (aqueous)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Methanol

Procedure:

-

Step 1: Formation of α-Aminonitrile.

-

In a well-ventilated fume hood, a solution of ammonium chloride and sodium cyanide in aqueous ammonia is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

2-Fluorobenzaldehyde is added dropwise to the stirred solution.

-

The reaction is allowed to warm to room temperature and stirred for several hours to overnight. The formation of the intermediate, 2-amino-2-(2-fluorophenyl)acetonitrile, is monitored by Thin Layer Chromatography (TLC).

-

The product is typically extracted with an organic solvent like diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

-

Step 2: Hydrolysis of the α-Aminonitrile.

-

The crude α-aminonitrile from Step 1 is transferred to a round-bottom flask.

-

Concentrated hydrochloric acid is added, and the mixture is heated to reflux for several hours (typically 4-8 hours). This step hydrolyzes the nitrile group to a carboxylic acid.

-

The reaction mixture is then cooled to room temperature and subsequently in an ice bath.

-

The solution is neutralized by the slow addition of a base (e.g., concentrated ammonium hydroxide) to its isoelectric point, which causes the amino acid to precipitate.

-

The resulting solid is collected by vacuum filtration, washed with cold water, followed by a small amount of cold ethanol or methanol.

-

The product can be further purified by recrystallization from a water/ethanol mixture.

-

Safety Precautions: This synthesis involves highly toxic sodium or potassium cyanide. All manipulations must be performed in a certified chemical fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Acidification of cyanide solutions will produce highly toxic hydrogen cyanide gas. All waste must be quenched and disposed of according to institutional safety protocols.

The following diagram illustrates the general workflow for the Strecker synthesis of 2-Fluorophenylglycine.

Applications in Drug Development and Biological Activity

Fluorinated amino acids are valuable in medicinal chemistry for their ability to modulate the properties of peptides and small molecules.[1] The fluorine atom can improve metabolic stability by blocking sites of enzymatic oxidation, increase binding affinity through favorable electrostatic interactions, and alter conformation.[3][19]

-

Peptide Modification: Incorporation of fluorophenylglycine into peptides can enhance their stability and cell permeability. The non-natural amino acid can also serve as a conformational constraint or a probe for studying peptide-protein interactions using ¹⁹F NMR.[12]

-

Enzyme Inhibitors: Phenylglycine derivatives are integral components of various biologically active compounds, including antibiotics and enzyme inhibitors.[20] For example, L-phenylglycine derivatives have been designed as potential leads for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a target in diabetes treatment.[21]

-

Building Block for Bioactive Molecules: 4-Fluorophenylglycine is a known building block for synthesizing biologically active compounds and may act as an inhibitor or modulator in biochemical pathways, including those related to neurotransmission.[7] While specific biological activities for the ortho-isomer are less documented in the initial search, its structural similarity suggests potential applications in similar areas.[22][23][24]

The diagram below outlines the logical flow of how the chemical properties of o-Fluorophenylglycine contribute to its utility in drug design.

References

- 1. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. D-(-)-4-Fluorophenylglycine | C8H8FNO2 | CID 124515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Fluorophenylglycine | 7292-73-1 [chemicalbook.com]

- 7. CAS 7292-73-1: 4-Fluorophenylglycine | CymitQuimica [cymitquimica.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. par.nsf.gov [par.nsf.gov]

- 12. 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Data Independent Acquisition Mass Spectrometry for Identification of Targeted Peptide Site Specific Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Non-linear classification for on-the-fly fractional mass filtering and targeted precursor fragmentation in mass spectrometry experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Computational Analysis of Unassigned High Quality MS/MS Spectra in Proteomic Datasets - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Accurate Mass Measurements in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

- 21. Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Biological activity of glycine and alanine derivatives of quaternary ammonium salts (QASs) against micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Bioactivity of peptide analogs of the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N-o-Fluorophenylglycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for N-o-Fluorophenylglycine, a key building block in the development of various pharmaceutical compounds. The following sections detail established methodologies, including reaction mechanisms, experimental protocols, and quantitative data to facilitate comparison and implementation in a laboratory setting.

Rearrangement of 2-chloro-N-(2-fluorophenyl)acetamide

A mild and efficient one-pot procedure for the synthesis of N-aryl glycines, including the 2-fluoro derivative, involves the rearrangement of the corresponding 2-chloro-N-aryl acetamide. This method proceeds through an intermolecular cyclization to form a 1,4-diarylpiperazine-2,5-dione intermediate, which is subsequently cleaved to yield the desired N-aryl glycine.[1][2][3]

Experimental Protocol

Step 1: Synthesis of 2-chloro-N-(2-fluorophenyl)acetamide

To a solution of 2-fluoroaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) is added chloroacetyl chloride (1.1 eq) dropwise at 0 °C. The reaction mixture is stirred for 2-3 hours, allowing it to warm to room temperature. The resulting mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2-chloro-N-(2-fluorophenyl)acetamide, which can be purified by recrystallization.

Step 2: Synthesis of N-(2-Fluorophenyl)glycine

To a solution of 2-chloro-N-(2-fluorophenyl)acetamide (1.0 mmol) in acetonitrile (10 mL), potassium hydroxide (KOH, 1.1 mmol, 0.06 g) and copper(II) chloride dihydrate (CuCl₂·2H₂O, 1.1 mmol, 0.18 g) are added.[1] The resulting mixture is stirred at reflux for 30 minutes. Following the formation of the intermediate, an excess of ethanolic potassium hydroxide is added, and the mixture is refluxed until the reaction is complete, as monitored by thin-layer chromatography.[1] The final product is isolated after an appropriate work-up.

Quantitative Data

| Product | Yield | Melting Point | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | HRMS (ESI) [M+H]⁺ |

| N-(2-Fluorophenyl)glycine | 80% | 144–146 °C | 7.02 (dd, J = 12.3, 7.9 Hz, 1H), 6.95 (t, J = 7.7 Hz, 1H), 6.63–6.53 (m, 2H), 3.85 (s, 2H) | 172.38, 149.64, 136.34, 124.70, 116.08, 114.27, 112.12, 44.22 | Calculated: 170.0617; Found: 170.0624 |

Table 1: Quantitative data for the synthesis of N-(2-Fluorophenyl)glycine via rearrangement of 2-chloro-N-(2-fluorophenyl)acetamide.[1]

Synthesis Pathway Diagram

References

- 1. A mild and efficient synthesis of N- aryl glycines by the rearrangement of 2-chloro- N- aryl acetamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02497H [pubs.rsc.org]

- 2. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

Spectroscopic Analysis of 2-Fluorophenylglycine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of 2-Fluorophenylglycine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. The unique structural features imparted by the fluorine substitution on the phenyl ring necessitate a thorough analytical approach to confirm its identity and purity. This document outlines the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols.

Introduction to Spectroscopic Techniques

Spectroscopic methods are indispensable tools in the structural elucidation of organic molecules. By probing the interaction of molecules with electromagnetic radiation, we can glean detailed information about the connectivity of atoms, the types of functional groups present, and the overall molecular weight. For a molecule such as 2-Fluorophenylglycine, a combination of NMR, IR, and MS provides a comprehensive analytical profile.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. ¹H NMR reveals the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information on the carbon skeleton.

-

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.

-

Mass Spectrometry (MS) determines the molecular weight of a molecule and can provide information about its structure through fragmentation analysis.

Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Expected ¹H NMR Data for 2-Fluorophenylglycine

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2 - 7.6 | Multiplet | 4H | Aromatic protons (C₆H₄F) |

| ~5.2 | Singlet | 1H | α-CH |

| Broad | Singlet | 3H | -NH₃⁺ |

| Broad | Singlet | 1H | -COOH |

Note: The chemical shifts of the amine and carboxylic acid protons are highly dependent on the solvent, concentration, and temperature.

Table 2: Expected ¹³C NMR Data for 2-Fluorophenylglycine

| Chemical Shift (δ, ppm) | Assignment |

| ~170 - 175 | C=O (Carboxylic Acid) |

| ~158 - 162 (d, ¹JCF ≈ 245 Hz) | C-F (Aromatic) |

| ~115 - 135 | Aromatic Carbons |

| ~55 - 60 | α-C |

Note: The carbon directly attached to the fluorine atom will appear as a doublet due to carbon-fluorine coupling.

Infrared (IR) Spectroscopy Data

Table 3: Expected IR Absorption Bands for 2-Fluorophenylglycine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 2500 | Broad, Strong | O-H stretch (Carboxylic Acid) and N-H stretch (Amine) |

| ~3030 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1480 | Medium to Strong | C=C stretch (Aromatic) |

| ~1590 | Medium | N-H bend (Amine) |

| ~1220 | Strong | C-F stretch |

| ~1400 | Medium | C-O stretch / O-H bend |

Mass Spectrometry (MS) Data

Table 4: Expected Mass Spectrometry Data for 2-Fluorophenylglycine

| m/z | Relative Intensity (%) | Assignment |

| 170.06 | High | [M+H]⁺ (Protonated Molecule) |

| 124.05 | Moderate | [M+H - COOH - H]⁺ |

| 109.04 | Moderate | [C₆H₄F-CH]⁺ |

| 95.03 | Low | [C₆H₄F]⁺ |

Note: The exact m/z values and relative intensities will depend on the ionization method and instrument parameters. The molecular weight of 2-Fluorophenylglycine (C₈H₈FNO₂) is 169.15 g/mol .

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 2-Fluorophenylglycine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure of 2-Fluorophenylglycine.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 2-Fluorophenylglycine.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry NMR tube to a final volume of approximately 0.6 mL. The choice of solvent is crucial as the chemical shifts of labile protons (NH and OH) are solvent-dependent.[1] DMSO-d₆ is often a good choice for amino acids as it can dissolve both the free acid and its zwitterionic form.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) at 0 ppm, for chemical shift referencing if the solvent signal is not used.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, typical acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and the co-addition of 16-64 scans to improve the signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled sequence is typically used. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra and perform baseline correction.

-

Calibrate the chemical shift axis using the internal standard or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups of 2-Fluorophenylglycine.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly clean and dry an agate mortar and pestle.[2]

-

Place a small amount (1-2 mg) of 2-Fluorophenylglycine into the mortar and grind it to a very fine powder.[2]

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder to the mortar.

-

Gently but thoroughly mix the sample and KBr by grinding until a homogeneous mixture is obtained.[2]

-

Transfer the mixture to a pellet-forming die.

-

Apply pressure using a hydraulic press to form a thin, transparent pellet. An opaque or cloudy pellet will scatter the IR beam and result in a poor-quality spectrum.[2]

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the major absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and study the fragmentation pattern of 2-Fluorophenylglycine.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of 2-Fluorophenylglycine (e.g., 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

-

-

Data Acquisition:

-

Introduce the sample solution into the ESI source of a mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Typical ESI source parameters include a high capillary voltage, nebulizing gas flow, and drying gas flow and temperature, which should be optimized for the specific instrument and analyte.

-

For fragmentation analysis (MS/MS), select the [M+H]⁺ ion as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in the collision cell.

-

Acquire the product ion spectrum.

-

-

Data Processing:

-

Analyze the full scan mass spectrum to identify the m/z of the molecular ion.

-

Interpret the product ion spectrum to identify characteristic fragment ions, which can provide structural information.

-

Visualization of Analytical Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis of 2-Fluorophenylglycine.

Caption: General workflow for the spectroscopic analysis of 2-Fluorophenylglycine.

Caption: Experimental workflow for NMR spectroscopic analysis.

Caption: Experimental workflow for IR spectroscopic analysis (KBr pellet method).

Caption: Experimental workflow for Mass Spectrometry analysis (ESI-MS/MS).

References

Physical and chemical properties of ortho-Fluorophenylglycine

An In-Depth Technical Guide on the Core Physical and Chemical Properties of ortho-Fluorophenylglycine

This technical guide provides a comprehensive overview of the physical and chemical properties of ortho-Fluorophenylglycine, also known as (2-Fluorophenyl)glycine. The information is intended for researchers, scientists, and professionals in drug development who are interested in the characteristics and applications of this non-proteinogenic amino acid. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of experimental workflows.

Core Physical and Chemical Properties

ortho-Fluorophenylglycine is a derivative of the amino acid glycine, with a fluorine atom substituted at the ortho position of the phenyl ring. This substitution significantly influences its electronic and steric properties, making it a valuable building block in medicinal chemistry and peptide synthesis.

Quantitative Data Summary

The table below summarizes the key physical and chemical properties of ortho-Fluorophenylglycine.

| Property | Value | Reference |

| Molecular Formula | C₈H₈FNO₂ | [1][2][3] |

| Molecular Weight | 169.16 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [4][5][6] |

| Melting Point | 290 °C (sublimes) | [1][3] |

| Boiling Point | 289.9±30.0 °C (Predicted) | [4][7][8] |

| Density | 1.347±0.06 g/cm³ (Predicted) | [7] |

| pKa | 1.90±0.10 (Predicted) | [7][8] |

| Solubility | Soluble in 1M HCl | [4][5][8] |

| InChI Key | CGNMJIBUVDGMIY-UHFFFAOYSA-N | [2][3] |

| CAS Number | 84145-28-8 (for DL form) | [1][2][3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of ortho-Fluorophenylglycine.

-

Infrared (IR) Spectroscopy : The IR spectrum of DL-2-(o-fluorophenyl)glycine exhibits characteristic absorption bands for its functional groups. Key vibrations include the O-H stretch of the carboxylic acid (typically broad, ~3300-2500 cm⁻¹), the N-H stretch of the amine (~3400-3250 cm⁻¹), the C=O stretch of the carboxylic acid (~1760-1690 cm⁻¹), and C-H stretches from the aromatic ring (~3100-3000 cm⁻¹).[9][10] The C-F bond also shows a characteristic stretch in the fingerprint region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum would show signals for the aromatic protons, the alpha-proton (CH), and the amine protons. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.[11][12]

-

¹⁹F NMR : Fluorine NMR is a powerful tool for studying fluorinated compounds. A single resonance would be expected for the fluorine atom on the phenyl ring, and its chemical shift would be indicative of its electronic environment.[13]

-

-

Mass Spectrometry : The exact mass of ortho-Fluorophenylglycine is 169.053907 g/mol .[2] Mass spectrometry can be used to confirm the molecular weight and fragmentation patterns can provide further structural information.

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and analysis of ortho-Fluorophenylglycine.

Synthesis of N-(2-fluorophenyl)glycine

A mild and efficient one-pot procedure has been developed for the synthesis of substituted N-aryl glycines from 2-chloro-N-aryl acetamides.[14]

Protocol:

-

A mixture of 2-chloro-N-(2-fluorophenyl) acetamide (1.0 mmol), KOH (1.1 mmol), and CuCl₂·2H₂O (1.1 mmol) in 10 mL of acetonitrile is heated.

-

The reaction mixture is refluxed, leading to the formation of an intermediate 1,4-diarylpiperazine-2,5-dione.

-

After the initial reaction, the solvent is concentrated.

-

An excess of ethanolic KOH solution (2.5 mmol in 10 mL ethanol) is added to the flask.

-

The mixture is refluxed again to cleave the intermediate, affording the desired N-(2-fluorophenyl)glycine.

-

The product is then isolated and purified.

Chiral Resolution of Phenylglycines

Enantiomerically pure forms of phenylglycines are often required for pharmaceutical applications. Chiral resolution can be achieved through various methods, including chromatography on a chiral stationary phase or crystallization with a chiral resolving agent.[15][16]

Protocol using a Chiral Crown Ether Column: [16]

-

A solution of racemic ortho-Fluorophenylglycine is prepared in the mobile phase.

-

The mobile phase typically consists of an acidic aqueous solution (e.g., perchloric acid solution) mixed with an organic modifier like methanol.

-

The solution is injected onto a chiral crown ether-based HPLC column.

-

The separation of enantiomers is monitored using a UV detector.

-

The elution order of the enantiomers (R before S in many cases) allows for their collection as separate fractions. The conditions such as pH, temperature, and mobile phase composition are optimized to achieve the best separation.

Visualizations

The following diagrams illustrate key workflows and concepts related to ortho-Fluorophenylglycine.

Caption: General workflow for the one-pot synthesis of ortho-Fluorophenylglycine.

Caption: Workflow for chiral resolution of ortho-Fluorophenylglycine via HPLC.

Caption: Role of ortho-Fluorophenylglycine as a building block in drug development.

References

- 1. 84145-28-8 Cas No. | (2-Fluorophenyl)glycine | Matrix Scientific [matrixscientific.com]

- 2. spectrabase.com [spectrabase.com]

- 3. 2-Fluoro- DL -a-phenylglycine 98 84145-28-8 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. chemwhat.com [chemwhat.com]

- 6. 5319-42-6 CAS MSDS (N-O-FLUOROPHENYLGLYCINE ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 4-Fluorophenylglycine | 7292-73-1 [chemicalbook.com]

- 8. (S)-4-Fluorophenylglycine | 19883-57-9 [amp.chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 11. hmdb.ca [hmdb.ca]

- 12. hmdb.ca [hmdb.ca]

- 13. Fluorine Labeling of ortho-Phenylenes to Facilitate Conformational Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Direct resolution of some phenylglycines by liquid chromatography on a chiral crown ether phase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to N-Fluorophenylglycine Isomers: CAS Numbers, Identification, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identification, properties, and synthesis of N-ortho-Fluorophenylglycine (N-o-Fluorophenylglycine) and its meta and para isomers. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data and methodologies to support their work.

Core Identification and Physicochemical Properties

N-Fluorophenylglycine and its isomers are synthetic amino acids that have garnered interest in medicinal chemistry due to their potential as building blocks in the synthesis of novel therapeutic agents. The introduction of a fluorine atom onto the phenyl ring can significantly alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

The nomenclature for these compounds can vary. For clarity, this guide will use the common names N-2-Fluorophenylglycine, N-3-Fluorophenylglycine, and N-4-Fluorophenylglycine, corresponding to the ortho, meta, and para positions of the fluorine atom, respectively.

CAS Numbers and IUPAC Names

The Chemical Abstracts Service (CAS) registry numbers are unique identifiers for chemical substances. It is important to note that different CAS numbers may exist for various forms of the same compound, such as different enantiomers (D/L or R/S) or racemic mixtures (DL).

| Common Name | IUPAC Name | Racemic (DL) CAS | (R)-Enantiomer CAS | (S)-Enantiomer CAS |

| N-2-Fluorophenylglycine | 2-((2-Fluorophenyl)amino)acetic acid | 5319-42-6[1][2] | Not readily available | Not readily available |

| N-3-Fluorophenylglycine | 2-((3-Fluorophenyl)amino)acetic acid | Not readily available | Not readily available | Not readily available |

| N-4-Fluorophenylglycine | 2-((4-Fluorophenyl)amino)acetic acid | 351-95-1[3][4][5] | 93939-74-3[6] | 19883-57-9[7] |

Physicochemical Data

The following table summarizes key physicochemical properties for the N-Fluorophenylglycine isomers. Data for N-3-Fluorophenylglycine is less commonly reported in publicly available literature.

| Property | N-2-Fluorophenylglycine | N-3-Fluorophenylglycine | N-4-Fluorophenylglycine |

| Molecular Formula | C₈H₈FNO₂[1][2] | C₈H₈FNO₂ | C₈H₈FNO₂[3][4][5] |

| Molecular Weight | 169.15 g/mol [1] | 169.15 g/mol | 169.16 g/mol [3][5] |

| Appearance | White to light yellow solid[1][2] | Not readily available | White to light yellow powder/crystal[5] |

| Melting Point | 144-146 °C[1][4] | Not readily available | Not readily available |

| Solubility | Not readily available | Not readily available | Soluble in 1M HCl[8] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of N-Fluorophenylglycine isomers are crucial for their practical application in research. The following sections provide generalized methodologies based on established synthetic routes for related N-aryl glycines.

Synthesis of N-Fluorophenylglycine Isomers

A common and efficient method for the synthesis of N-aryl glycines involves the reaction of an aniline derivative with a haloacetic acid or its ester, followed by hydrolysis.

General Procedure:

-

Reaction Setup: To a solution of the corresponding fluoroaniline (e.g., 2-fluoroaniline, 3-fluoroaniline, or 4-fluoroaniline) in a suitable solvent such as acetonitrile, add a base (e.g., potassium carbonate or sodium acetate) and ethyl chloroacetate.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation of Ester: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude ethyl N-fluorophenylglycinate.

-

Hydrolysis: The crude ester is then hydrolyzed to the corresponding carboxylic acid by heating with an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide) in a co-solvent like ethanol.

-

Purification: After hydrolysis, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the N-fluorophenylglycine. The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system.

A one-pot procedure for the synthesis of substituted N-aryl glycines from 2-chloro-N-aryl acetamides has also been reported, which proceeds through an intermolecular cyclization followed by ring-opening.[1][4]

Characterization Methods

Standard analytical techniques are employed to confirm the identity and purity of the synthesized N-Fluorophenylglycine isomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment in the molecule. Expected signals include those for the aromatic protons (with splitting patterns influenced by the fluorine substituent), the methylene (-CH₂-) protons, and the amine (-NH-) proton.

-

¹³C NMR: Shows the carbon skeleton of the molecule. Key signals correspond to the carboxyl carbon, the aromatic carbons (with C-F couplings), and the methylene carbon.

-

¹⁹F NMR: This is a highly sensitive technique for fluorine-containing compounds and will show a characteristic signal for the fluorine atom on the phenyl ring.[9]

-

-

Mass Spectrometry (MS): Used to determine the molecular weight of the compound and to gain structural information from fragmentation patterns.

-

High-Performance Liquid Chromatography (HPLC): Employed to assess the purity of the compound and for the separation of enantiomers if a chiral stationary phase is used.[9]

Role in Drug Discovery and Development

N-Fluorophenylglycine isomers serve as valuable building blocks in the design and synthesis of more complex molecules with potential therapeutic applications. The incorporation of these fluorinated amino acid motifs can modulate the pharmacological profile of a lead compound.

Application as Bioisosteres and Conformational Constraints

The fluorophenylglycine moiety can act as a bioisostere for naturally occurring amino acids like phenylalanine or tyrosine. The fluorine atom can introduce favorable electronic effects and improve metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the bulky fluorophenyl group can impose conformational constraints on a peptide backbone, which can be advantageous for optimizing binding to a biological target.

Signaling Pathways and Biological Targets

While specific signaling pathways directly modulated by N-Fluorophenylglycine isomers are not extensively documented, their incorporation into larger molecules has been shown to be effective in targeting various biological systems. For instance, derivatives of N-phenylglycine have been investigated as inhibitors of Aurora kinase B, a key regulator of cell division, making it a target for cancer therapy.[10] The general principle involves designing a molecule containing the N-fluorophenylglycine scaffold that can bind to the active site of a target protein, thereby modulating its activity and affecting downstream signaling events.

Visualizations

General Synthesis Workflow

The following diagram illustrates a generalized synthetic pathway for the preparation of N-Fluorophenylglycine.

References

- 1. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. par.nsf.gov [par.nsf.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. starshinechemical.com [starshinechemical.com]

- 6. D-(-)-4-Fluorophenylglycine | C8H8FNO2 | CID 124515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (S)-4-Fluorophenylglycine | C8H8FNO2 | CID 853015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. NMR structural characterization of oligo-N-substituted glycine lead compounds from a combinatorial library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure Analysis of N-o-Fluorophenylglycine: A Technical Guide

Disclaimer: As of December 2025, a complete, publicly available experimental crystal structure determination for N-o-Fluorophenylglycine could not be located in major crystallographic databases. This guide has been prepared utilizing the crystallographic data for the closely related parent compound, DL-Phenylglycine , as an illustrative example to demonstrate the principles and methodologies of crystal structure analysis. All quantitative data presented herein pertains to DL-Phenylglycine.

Introduction

This compound is an unnatural amino acid with potential applications in medicinal chemistry and drug development. The introduction of a fluorine atom to the ortho position of the phenyl ring can significantly influence the molecule's conformation, electronic properties, and biological activity. Understanding its three-dimensional structure through single-crystal X-ray diffraction is paramount for rational drug design and structure-activity relationship studies. This technical guide outlines the typical experimental and computational workflow for such an analysis, using the crystal structure of DL-Phenylglycine as a proxy.

Crystallographic Data for DL-Phenylglycine

The following tables summarize the crystallographic data for DL-Phenylglycine, obtained from the Crystallography Open Database (COD) under the deposition number 2008620.[1]

Table 1: Crystal Data and Structure Refinement for DL-Phenylglycine

| Parameter | Value |

| Empirical Formula | C₈H₉NO₂ |

| Formula Weight | 151.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.7794 |

| b (Å) | 4.8525 |

| c (Å) | 9.8771 |

| α (°) | 90.00 |

| β (°) | 97.9520 |

| γ (°) | 90.00 |

| Volume (ų) | 749.9 |

| Z | 4 |

Table 2: Selected Bond Lengths for DL-Phenylglycine

| Bond | Length (Å) |

| C1 - C2 | 1.385 |

| C2 - C3 | 1.383 |

| C3 - C4 | 1.373 |

| C4 - C5 | 1.377 |

| C5 - C6 | 1.386 |

| C6 - C1 | 1.388 |

| C1 - C7 | 1.512 |

| C7 - N1 | 1.486 |

| C7 - C8 | 1.523 |

| C8 - O1 | 1.253 |

| C8 - O2 | 1.254 |

Table 3: Selected Bond Angles for DL-Phenylglycine

| Atoms | Angle (°) |

| C6 - C1 - C2 | 119.8 |

| C6 - C1 - C7 | 120.5 |

| C2 - C1 - C7 | 119.7 |

| C1 - C2 - C3 | 120.2 |

| C2 - C3 - C4 | 119.9 |

| C3 - C4 - C5 | 120.1 |

| C4 - C5 - C6 | 120.1 |

| C5 - C6 - C1 | 119.9 |

| N1 - C7 - C1 | 111.4 |

| N1 - C7 - C8 | 109.8 |

| C1 - C7 - C8 | 111.5 |

| O1 - C8 - O2 | 125.7 |

| O1 - C8 - C7 | 117.3 |

| O2 - C8 - C7 | 117.0 |

Experimental Protocols

The determination of a crystal structure, such as that of an amino acid derivative, follows a well-established experimental pipeline.

Crystallization

Single crystals of high quality are a prerequisite for X-ray diffraction studies. For a small molecule like this compound, this is typically achieved through slow evaporation of a saturated solution.

-

Solvent Screening: A suitable solvent or solvent mixture is identified in which the compound has moderate solubility. Common solvents for amino acids include water, ethanol, or mixtures thereof.

-

Preparation of a Saturated Solution: The compound is dissolved in the chosen solvent at a slightly elevated temperature to achieve saturation.

-

Slow Evaporation: The solution is filtered to remove any impurities and left undisturbed in a loosely covered container. The slow evaporation of the solvent increases the concentration of the solute, leading to the formation of single crystals over a period of days to weeks.

X-ray Data Collection

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Diffractometer: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

Structure Solution and Refinement

-

Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the diffracted X-rays.

-

Structure Solution: The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and their displacement parameters are refined using a least-squares method to achieve the best possible fit between the observed and calculated diffraction patterns.

Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a small molecule.

Conclusion

While the specific crystal structure of this compound remains to be experimentally determined and reported, the established methodologies of single-crystal X-ray diffraction provide a clear path for its analysis. The crystallographic data of the parent compound, DL-Phenylglycine, offers valuable insight into the expected molecular geometry and packing interactions. The determination of the precise three-dimensional structure of this compound will be a critical step in unlocking its full potential in the field of drug discovery and development.

References

Understanding the Stability and Reactivity of N-o-Fluorophenylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity of N-o-Fluorophenylglycine, a key building block in medicinal chemistry and drug development. Understanding the chemical behavior of this unnatural amino acid is critical for ensuring drug substance and product quality, predicting degradation pathways, and developing stable formulations. This document outlines potential stability liabilities and reactivity profiles based on established chemical principles and data from analogous compounds. It also provides detailed, illustrative experimental protocols for researchers to conduct their own stability and reactivity studies.

Core Concepts: Stability and Reactivity Profile

This compound, as an N-aryl amino acid, possesses a unique combination of functional groups that dictate its chemical behavior. The presence of the glycine moiety, the N-aryl linkage, and the ortho-fluoro substituent on the phenyl ring all contribute to its stability and reactivity.

Potential Stability Liabilities:

-

Oxidation: The N-aryl glycine motif is susceptible to oxidation, potentially leading to the formation of imine intermediates and subsequent degradation products.[1][2][3] The electron-donating nature of the amino group can facilitate oxidative processes.

-

Photodegradation: Aromatic amino acids and N-aryl compounds can be sensitive to light. Photoredox-mediated reactions, such as decarboxylation and coupling reactions, have been reported for N-aryl glycines, suggesting a potential for photodegradation upon exposure to UV or visible light.

-

Hydrolysis: While the amide-like N-phenyl bond is generally stable, extreme pH conditions and elevated temperatures could lead to hydrolysis, cleaving the molecule into 2-fluoroaniline and glycine. The stability of fluorinated anilines to hydrolysis can be variable.

-

Thermal Decomposition: Like many organic molecules, this compound will degrade at elevated temperatures. Decomposition pathways for related N-phenylglycine derivatives can involve decarboxylation and deamination.

Key Reactivity Aspects:

-

N-Aryl Glycine Moiety: This functional group is known to participate in a variety of organic reactions. It can undergo photocatalytic decarboxylative phosphorylation and is a substrate in photoredox-mediated cross-dehydrogenative coupling reactions.[3][4]

-

Carboxylic Acid Group: The carboxylic acid allows for standard derivatization reactions, such as esterification and amidation, which are fundamental in peptide synthesis and the creation of prodrugs.

-

Aromatic Ring: The ortho-fluoro substituent influences the electronic properties of the phenyl ring, potentially affecting its reactivity in electrophilic aromatic substitution reactions. The fluorine atom itself is generally a stable substituent but can influence the metabolic stability of the molecule.

Quantitative Data Summary

Table 1: Summary of Forced Degradation Studies of this compound

| Stress Condition | Parameters | % Degradation of this compound | Major Degradation Products |

| Acid Hydrolysis | 0.1 M HCl, 80°C, 24h | Data to be generated | 2-fluoroaniline, Glycine |

| Base Hydrolysis | 0.1 M NaOH, 80°C, 24h | Data to be generated | 2-fluoroaniline, Glycine |

| Oxidative | 3% H₂O₂, RT, 24h | Data to be generated | Oxidized derivatives (e.g., imine) |

| Thermal | 105°C, 72h (Solid State) | Data to be generated | Decarboxylation/Deamination products |

| Photolytic | ICH Q1B conditions | Data to be generated | Photodegradation products |

Table 2: Illustrative Kinetic Data for this compound Degradation

| Condition | Rate Constant (k) | Half-life (t₁/₂) | Reaction Order |

| 0.1 M HCl at 80°C | k value (s⁻¹) | t₁/₂ value (h) | Apparent 1st Order |

| 0.1 M NaOH at 80°C | k value (s⁻¹) | t₁/₂ value (h) | Apparent 1st Order |

| 3% H₂O₂ at RT | k value (s⁻¹) | t₁/₂ value (h) | Apparent 2nd Order |

Experimental Protocols

The following are detailed, illustrative methodologies for key experiments to determine the stability and reactivity of this compound.

Protocol 1: Synthesis and Purification of this compound

This protocol is based on the well-established Strecker synthesis, a common method for producing amino acids.

Materials:

-

2-Fluoroaniline

-

Formaldehyde (37% aqueous solution)

-

Potassium cyanide (KCN)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Ethanol

-

Deionized water

Procedure:

-

Step 1: Formation of the Aminonitrile.

-

In a well-ventilated fume hood, dissolve 2-fluoroaniline (1 equivalent) in a suitable solvent such as a mixture of water and ethanol.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add an aqueous solution of potassium cyanide (1.1 equivalents) to the cooled solution with vigorous stirring.

-

Add formaldehyde solution (1.1 equivalents) dropwise, maintaining the temperature below 10°C.

-

Continue stirring at room temperature for 12-24 hours.

-

Extract the resulting aminonitrile into diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Step 2: Hydrolysis of the Aminonitrile.

-

Add concentrated hydrochloric acid to the crude aminonitrile.

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide to precipitate the crude this compound.

-

Filter the precipitate and wash with cold water.

-

-

Step 3: Purification.

-

Recrystallize the crude product from a hot water/ethanol mixture to obtain pure this compound.

-

Dry the purified product under vacuum.

-

Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.

-

Protocol 2: Forced Degradation Studies

These studies are designed to identify potential degradation products and pathways under stress conditions.

General Procedure:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

-

For each stress condition, transfer an aliquot of the stock solution to a vial.

-

After exposure to the stress condition for the specified time, neutralize the sample if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the stressed samples by a stability-indicating HPLC method (see Protocol 3).

Stress Conditions:

-

Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the stock solution. Heat at 80°C for 24 hours.

-

Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the stock solution. Heat at 80°C for 24 hours.

-

Oxidative Degradation: Add an equal volume of 6% hydrogen peroxide to the stock solution. Store at room temperature for 24 hours, protected from light.

-

Thermal Degradation (Solid State): Place a known amount of solid this compound in a vial and heat in an oven at 105°C for 72 hours. Dissolve the sample in the mobile phase for analysis.

-

Photostability: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.

Protocol 3: Stability-Indicating HPLC Method

This method is crucial for separating the parent compound from its degradation products, allowing for accurate quantification.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Chromatographic Conditions (Illustrative):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Method Validation:

The HPLC method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is stability-indicating.

Visualizations

The following diagrams, generated using Graphviz, illustrate key conceptual workflows and pathways relevant to the study of this compound.

Caption: A generalized workflow for the synthesis of this compound.

Caption: The experimental workflow for forced degradation studies.

Caption: A diagram of potential degradation pathways for this compound.

References

- 1. Auto-oxidation promoted sp3 C-H arylation of glycine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxidation of sarcosine and N-alkyl derivatives of glycine by D-amino-acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Photocatalytic decarboxylative phosphorylation of N-aryl glycines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

A Technical Guide to Quantum Chemical Calculations on N-o-Fluorophenylglycine: A Methodological Overview and Hypothetical Analysis

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a theoretical framework for conducting quantum chemical calculations on N-o-Fluorophenylglycine. Due to the limited availability of specific published computational studies on this molecule, this document outlines a robust, hypothetical study based on established computational methodologies for similar aromatic and halogenated amino acids. The protocols and data presented herein are illustrative and serve as a blueprint for future research in the field of computational drug design and molecular modeling.

Introduction

This compound is a non-proteinogenic amino acid of interest in medicinal chemistry and drug development. The introduction of a fluorine atom to the phenyl ring can significantly alter the molecule's physicochemical properties, including its conformation, electronic structure, and intermolecular interactions. These modifications can, in turn, influence its biological activity, metabolic stability, and binding affinity to target proteins.

Quantum chemical calculations offer a powerful in-silico approach to elucidate the molecular properties of this compound at an atomic level.[1] By employing methods like Density Functional Theory (DFT), researchers can predict molecular geometries, vibrational spectra, and electronic characteristics, providing critical insights that can guide rational drug design and development efforts.[2]

Detailed Computational Methodology

This section outlines a standard yet rigorous computational protocol for the theoretical investigation of this compound.

2.1. Software and Theoretical Level

All calculations would be performed using a quantum chemistry software package such as Gaussian.[3] The choice of theoretical method is crucial for obtaining accurate results. Density Functional Theory (DFT) with a hybrid functional, such as B3LYP, is a common and reliable choice for organic molecules.[4][5] To properly account for the presence of the fluorine atom and potential non-covalent interactions, a Pople-style basis set with diffuse and polarization functions, such as 6-311++G(d,p) , is recommended.[6][7][8] For improved accuracy in describing dispersion interactions, an empirical dispersion correction like Grimme's D3 can be incorporated (B3LYP-D3).[4]

2.2. Conformational Analysis

A thorough exploration of the conformational landscape is the foundational step. This is typically achieved through a relaxed potential energy surface scan by systematically rotating the key dihedral angles (e.g., Cα-Cβ bond, C-N bond). The resulting stationary points are then fully optimized without any symmetry constraints. Frequency calculations are subsequently performed on all optimized geometries to confirm that they are true local minima (i.e., no imaginary frequencies).[4]

2.3. Calculation of Molecular Properties

For the most stable conformer(s), a series of molecular properties are calculated:

-

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and kinetic stability. The Molecular Electrostatic Potential (MEP) surface is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

-

Vibrational Spectroscopy: Harmonic vibrational frequencies are calculated to predict the infrared (IR) and Raman spectra.[3][9][10] These theoretical spectra can be compared with experimental data to validate the calculated structure. A scaling factor is often applied to the calculated frequencies to better match experimental values.[3][10]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular interactions, such as hyperconjugation and hydrogen bonding.[11][12][13][14] This provides a quantitative picture of the delocalization of electron density and the strength of stabilizing interactions within the molecule.

Hypothetical Results and Data Presentation

The following tables summarize the kind of quantitative data that would be generated from the proposed computational study. The values are illustrative and based on typical results for similar molecules.

Table 1: Conformational Analysis of this compound

| Conformer | Dihedral Angles (τ1, τ2) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| Conf-1 | (-165.2°, 75.8°) | 0.00 | 75.2 |

| Conf-2 | (68.4°, 80.1°) | 1.15 | 15.6 |

| Conf-3 | (-70.3°, -175.5°) | 2.30 | 5.8 |

| Conf-4 | (178.1°, -65.9°) | 3.50 | 3.4 |

Table 2: Calculated Electronic Properties of the Most Stable Conformer

| Property | Value |

| HOMO Energy | -6.85 eV |

| LUMO Energy | -0.98 eV |

| HOMO-LUMO Gap | 5.87 eV |

| Dipole Moment | 3.21 Debye |

| Ionization Potential | 6.85 eV |

| Electron Affinity | 0.98 eV |

Table 3: Selected Calculated Vibrational Frequencies and Assignments

| Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |

| ν1 | 3450 | 3312 | N-H stretch |

| ν2 | 3080 | 2957 | C-H (aromatic) stretch |

| ν3 | 1755 | 1685 | C=O stretch |

| ν4 | 1590 | 1526 | C=C (aromatic) stretch |

| ν5 | 1250 | 1200 | C-F stretch |

| ν6 | 1180 | 1133 | C-N stretch |

Table 4: NBO Analysis of Key Intramolecular Interactions

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP(1) N | σ* Cα-Cβ | 2.85 | Hyperconjugation |

| σ C-H | π* C=C | 1.10 | C-H...π interaction |

| LP(2) O | σ* N-H | 5.40 | Intramolecular H-bond |

Visualizations

4.1. Computational Workflow

The following diagram illustrates the logical flow of the quantum chemical calculations described in this guide.

4.2. Structure-Property Relationships

This diagram illustrates the relationship between the molecular structure and the calculated properties.

Conclusion

This technical guide has outlined a comprehensive computational strategy for the quantum chemical investigation of this compound. By following the detailed methodologies for conformational analysis, electronic structure calculation, vibrational analysis, and NBO analysis, researchers can generate valuable data to understand the intrinsic properties of this molecule. The insights gained from such a study are instrumental in predicting the behavior of this compound in biological systems and can significantly accelerate its development as a potential therapeutic agent. While the presented data is hypothetical, the workflow and analytical framework provide a solid foundation for future computational research on this and other fluorinated amino acids.

References

- 1. DFT Meets Wave-Function Methods for Accurate Structures and Rotational Constants of Histidine, Tryptophan, and Proline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis [mdpi.com]

- 5. Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. gaussian.com [gaussian.com]

- 8. researchgate.net [researchgate.net]

- 9. A systematic and efficient method to estimate the vibrational frequencies of linear peptide and protein ions with any amino acid sequence for the calculation of Rice-Ramsperger-Kassel-Marcus rate constant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT-IR, FT-Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide (Dimer) - quantum chemical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. discovery.researcher.life [discovery.researcher.life]

Methodological & Application

Application Notes and Protocols for the Incorporation of N-o-Fluorophenylglycine into Peptides using Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry and drug discovery to enhance pharmacological properties such as metabolic stability, receptor affinity, and bioavailability. N-o-fluorophenylglycine, a fluorinated analogue of phenylglycine, is of particular interest due to the unique physicochemical properties conferred by the fluorine substituent. The high electronegativity and small size of fluorine can modulate the electronic nature of the aromatic ring, influence peptide conformation, and create novel interactions with biological targets.

These application notes provide a comprehensive guide for the successful incorporation of this compound into peptide sequences using the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. The protocols outlined below are based on established SPPS methodologies and serve as a starting point for the synthesis of peptides containing this unique amino acid. Optimization of specific reaction conditions may be necessary depending on the peptide sequence and the nature of the adjacent amino acids.

Data Presentation

Due to the limited availability of specific quantitative data for the incorporation of this compound in the literature, the following tables provide representative data based on typical SPPS outcomes. These tables are intended to serve as a template for researchers to populate with their own experimental results.

Table 1: Representative Coupling Efficiency of Fmoc-N-o-Fluorophenylglycine-OH

| Coupling Reagent | Activation Time (min) | Coupling Time (min) | Representative Coupling Efficiency (%) |

| HBTU/DIPEA | 1-2 | 60-120 | >98% |

| HATU/DIPEA | 1-2 | 30-60 | >99% |

| DIC/HOBt | 5-10 | 120-240 | >97% |

Note: Coupling efficiency can be sequence-dependent and should be monitored, for instance, by a Kaiser test.

Table 2: Typical Cleavage and Deprotection Conditions

| Cleavage Cocktail | Scavengers | Cleavage Time (hours) | Crude Purity (%) |

| Reagent K (TFA/H₂O/Phenol/Thioanisole/EDT) | Phenol, Thioanisole, EDT | 2-4 | 70-90 |

| TFA/TIS/H₂O (95:2.5:2.5) | Triisopropylsilane (TIS) | 2-3 | 75-95 |

| TFA/DODT/H₂O (95:2.5:2.5) | 3,6-Dioxa-1,8-octanedithiol (DODT) | 2-3 | 75-95 |

Note: Crude purity is highly dependent on the peptide sequence and synthesis efficiency. Purification by RP-HPLC is typically required.

Experimental Protocols

The following protocols detail the manual solid-phase synthesis of a peptide containing an this compound residue using the Fmoc/tBu strategy.

Materials and Reagents

-

Fmoc-N-o-fluorophenylglycine-OH

-

Standard Fmoc-protected amino acids (with acid-labile side-chain protection)

-

Rink Amide resin (or other suitable resin for peptide amides)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, peptide synthesis grade

-

Diisopropylethylamine (DIPEA)

-

Coupling reagents (e.g., HBTU, HATU, DIC, HOBt)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT), phenol)

-

Diethyl ether, cold

-

Kaiser test kit

Protocol 1: Resin Swelling and Preparation

-

Place the desired amount of Rink Amide resin in a fritted syringe or a dedicated SPPS reaction vessel.

-

Add DMF to the resin (approximately 10 mL per gram of resin) and allow it to swell for at least 30 minutes at room temperature with gentle agitation.

-

Drain the DMF.

Protocol 2: Fmoc Deprotection

-

Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.

-

Agitate the mixture for 3 minutes and then drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

-

Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min), followed by DCM (3 x 1 min), and finally DMF (3 x 1 min) to remove residual piperidine.

-

Perform a Kaiser test to confirm the presence of free primary amines (a positive test will result in a dark blue color of the beads and/or solution).

Protocol 3: Amino Acid Coupling (Incorporation of Fmoc-N-o-Fluorophenylglycine-OH)

This protocol describes a standard coupling procedure using HBTU/DIPEA.

-

In a separate vial, dissolve Fmoc-N-o-fluorophenylglycine-OH (3-5 equivalents relative to the resin loading) and HBTU (2.9-4.9 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6-10 equivalents) to the amino acid solution and mix for 1-2 minutes to pre-activate the amino acid.

-

Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Perform a Kaiser test to monitor the reaction progress. A negative test (yellow or colorless beads) indicates complete coupling.

-

If the coupling is incomplete after 2 hours, extend the reaction time or consider a double coupling (repeating the coupling step with a fresh solution of activated amino acid).

-

Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

Protocol 4: Peptide Chain Elongation

Repeat the Fmoc deprotection (Protocol 2) and amino acid coupling (Protocol 3) steps for each subsequent amino acid in the peptide sequence.

Protocol 5: Final Cleavage and Deprotection

Caution: TFA is a highly corrosive acid and should be handled in a fume hood with appropriate personal protective equipment.

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptidyl-resin thoroughly with DMF, DCM, and finally methanol.

-

Dry the resin under a high vacuum for at least 2 hours.

-

Prepare a cleavage cocktail. A common general-purpose cocktail is a mixture of TFA/TIS/water (95:2.5:2.5, v/v/v). The choice and amount of scavengers are critical to prevent side reactions with sensitive residues.

-

Add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the cleavage solution from the resin beads into a clean collection tube.

-

Wash the resin beads with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the TFA solution).

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under vacuum.

Protocol 6: Peptide Purification and Analysis

-

Dissolve the crude peptide in a suitable solvent system (e.g., a mixture of water and acetonitrile containing 0.1% TFA).

-

Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the peptide containing this compound.

Visualizations

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Caption: Chemical structure of Fmoc-N-o-fluorophenylglycine-OH.

Caption: Workflow for the final cleavage and deprotection of the peptide from the solid support.

Troubleshooting and Considerations

-

Incomplete Coupling: The steric hindrance of this compound is not expected to be significantly greater than that of phenylalanine. However, if incomplete coupling is observed, consider using a more potent coupling reagent like HATU, extending the coupling time, or performing a double coupling.

-

Racemization: While not specifically reported for this compound, racemization can be a concern with non-standard amino acids. The use of coupling additives such as HOBt or Oxyma can help to suppress this side reaction.

-

Side Reactions during Cleavage: The electron-withdrawing nature of the fluorine atom may influence the stability of the phenyl ring towards acid-catalyzed side reactions during cleavage. The use of appropriate scavengers is crucial to minimize potential byproducts.

-

Peptide Aggregation: Difficult sequences, particularly those containing hydrophobic residues, can be prone to aggregation on the solid support, leading to incomplete reactions. The use of chaotropic salts or performing the synthesis at an elevated temperature (if using a suitable synthesizer) can help to disrupt aggregation.

Conclusion

The incorporation of this compound into peptides via SPPS is a viable strategy to introduce novel properties into peptide-based therapeutics and research tools. The protocols provided in these application notes offer a solid foundation for the synthesis of such modified peptides. Careful monitoring of each step and optimization of reaction conditions will ensure the successful synthesis of high-quality peptides containing this unique non-proteinogenic amino acid.

Application Notes and Protocols for Fmoc-N-o-Fluorophenylglycine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Fmoc-N-o-Fluorophenylglycine in solid-phase peptide synthesis (SPPS). The incorporation of this non-canonical, fluorinated amino acid can offer unique advantages in peptide and protein engineering, including altered conformational properties, enhanced metabolic stability, and modified binding affinities. However, its structural features, particularly the ortho-fluoro substitution on the phenyl ring, present specific challenges, most notably a high propensity for racemization during synthesis.